N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as a transition metal complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl and trifluoromethyl groups.
N-methylpyrrolidine: Contains a methyl group instead of a cyclopropyl group.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrrolidine ring.
Uniqueness
N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which enhance its pharmacokinetic properties and biological activity. The combination of these groups with the pyrrolidine ring makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H13F3N2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)13-4-3-7(5-13)12-6-1-2-6/h6-7,12H,1-5H2 |
InChI Key |
WXZHGTFRYORFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCN(C2)C(F)(F)F |
Origin of Product |
United States |
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